
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate is a chemical compound known for its unique structure and diverse applications in various fields of science. This compound is characterized by the presence of hydroxyl groups at the 1 and 4 positions on the naphthalene ring, along with a carbamimidothioate group at the 2 position. Its distinct chemical properties make it a subject of interest in synthetic organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
The synthesis of 1,4-Dihydroxynaphthalen-2-yl carbamimidothioate typically involves the reaction of 1,4-dihydroxynaphthalene with thiourea under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires refluxing the mixture for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve continuous flow processes to enhance yield and efficiency. These methods often utilize advanced reactors and optimized reaction conditions to ensure consistent quality and scalability .
Chemical Reactions Analysis
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical and biological properties.
Substitution: The carbamimidothioate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dihydroxynaphthalen-2-yl carbamimidothioate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carbamimidothioate moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
1,4-Dihydroxynaphthalen-2-yl carbamimidothioate can be compared with other similar compounds, such as:
1,4-Dihydroxynaphthalene: Lacks the carbamimidothioate group and has different chemical properties and applications.
1,4-Naphthoquinone: An oxidized form with distinct reactivity and biological activities.
2-Amino-1,4-naphthoquinone: Contains an amino group instead of the carbamimidothioate group, leading to different chemical behavior.
Properties
CAS No. |
5391-75-3 |
|---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
(1,4-dihydroxynaphthalen-2-yl) carbamimidothioate |
InChI |
InChI=1S/C11H10N2O2S/c12-11(13)16-9-5-8(14)6-3-1-2-4-7(6)10(9)15/h1-5,14-15H,(H3,12,13) |
InChI Key |
RUZSZXBZUQMTFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC(=N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


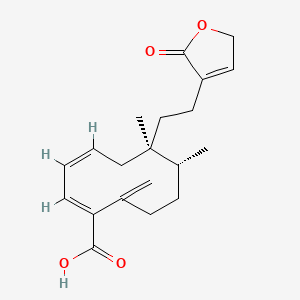
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
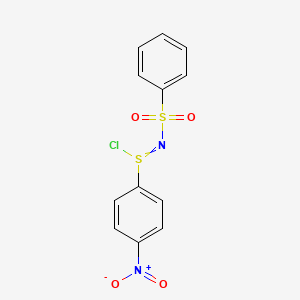
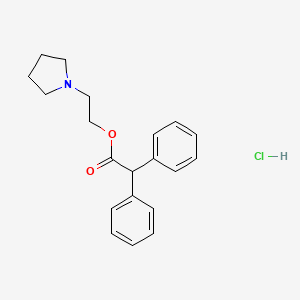
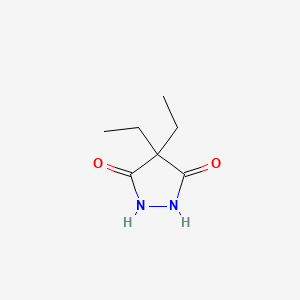

![N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14746015.png)
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
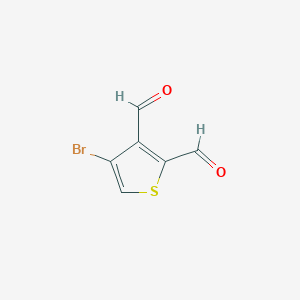
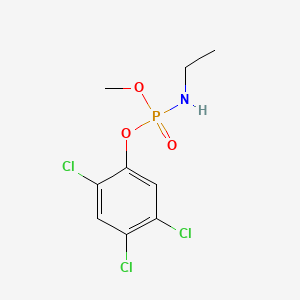
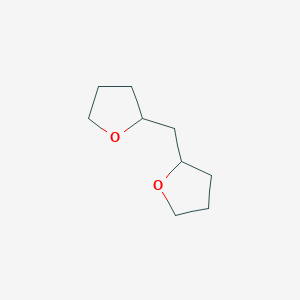


![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
